MRS1845

Description

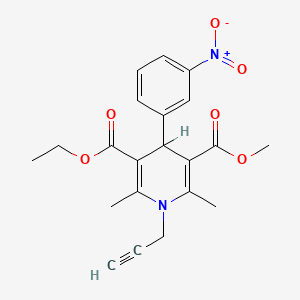

Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHABUTZRAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468257 | |

| Record name | MRS 1845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544478-19-5 | |

| Record name | MRS 1845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dihydropyridine MRS1845: A Technical Guide to its Mechanism of Action as a Store-Operated Calcium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS1845 is a synthetic dihydropyridine derivative that functions as a selective inhibitor of store-operated calcium (SOC) channels, with a notable potency against the ORAI1 calcium channel, a key component of the calcium release-activated calcium (CRAC) channel machinery. Its mechanism of action centers on the blockade of store-operated calcium entry (SOCE), a crucial signaling process in a multitude of cell types. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects on SOCE, a process initiated by the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident calcium sensor. Upon calcium store depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular calcium into the cell.

This compound acts by directly inhibiting the ORAI1 channel, thereby preventing the influx of calcium that is normally triggered by STIM1 activation. This blockade of SOCE disrupts the downstream signaling cascades that are dependent on a sustained increase in intracellular calcium concentration. One of the most critical downstream pathways affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. The inhibition of calcium influx by this compound prevents the activation of the calcium-dependent phosphatase calcineurin, which in turn inhibits the dephosphorylation and subsequent nuclear translocation of NFAT transcription factors. This ultimately leads to the suppression of the expression of NFAT-dependent genes, which are involved in various cellular processes, including immune responses and cell proliferation.

Quantitative Data

The inhibitory potency of this compound on SOCE has been characterized in various studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Comments | Reference |

| IC50 | 1.7 µM | HL-60 | Inhibition of capacitative calcium influx elicited by ATP. | [1][2] |

| Potency Comparison | Less potent than Synta66, 2-APB, GSK-7975A, and SKF96365 | Human platelets | Comparative study of SOCE inhibitors. | |

| L-type Calcium Channel Inhibition | IC50 = 2.1 µM | Not specified | Demonstrates similar potency against L-type calcium channels. |

Signaling Pathway

The signaling pathway affected by this compound is depicted below. The diagram illustrates the process of store-operated calcium entry and the point of inhibition by this compound, as well as the subsequent impact on the calcineurin-NFAT pathway.

Experimental Protocols

Inhibition of Capacitative Calcium Entry in HL-60 Cells

This protocol is based on the methodology described in the primary literature characterizing this compound[1][2].

1. Cell Culture and Preparation:

-

Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest cells in the logarithmic growth phase.

-

Wash the cells twice with a balanced salt solution (BSS) containing 130 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 0.9 mM NaH2PO4, 25 mM glucose, and 20 mM HEPES, pH 7.4.

-

Resuspend the cells in BSS at a density of 1 x 107 cells/mL.

2. Calcium Measurement:

-

Load the cells with a fluorescent calcium indicator, such as Fura-2 AM (2 µM), by incubating for 30-60 minutes at 37°C.

-

After loading, wash the cells twice with BSS to remove extracellular dye.

-

Resuspend the cells in BSS at a final concentration of 1 x 106 cells/mL.

-

Transfer the cell suspension to a quartz cuvette in a fluorometer equipped with a magnetic stirrer and maintain the temperature at 37°C.

-

Measure the fluorescence of Fura-2 at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (340/380) is used to determine the intracellular calcium concentration.

3. Inhibition Assay:

-

Record a stable baseline fluorescence for 1-2 minutes.

-

Add this compound at various concentrations (e.g., from 0.1 to 100 µM) or the vehicle control (DMSO) to the cell suspension and incubate for 5-10 minutes.

-

To induce capacitative calcium entry, stimulate the cells with ATP (100 µM) to deplete intracellular calcium stores.

-

Monitor the change in intracellular calcium concentration. The initial transient peak represents calcium release from intracellular stores, and the subsequent sustained plateau phase represents calcium influx through store-operated channels.

-

Quantify the inhibitory effect of this compound by measuring the reduction in the plateau phase of the calcium response compared to the vehicle control.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the capacitative calcium entry, by fitting the data to a sigmoidal dose-response equation.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of store-operated calcium entry. Its mechanism of action as an ORAI1 channel inhibitor provides a means to dissect the intricate signaling pathways regulated by intracellular calcium. The provided data and protocols offer a foundation for researchers to effectively utilize this compound in their studies of calcium signaling. Further research is warranted to explore the full selectivity profile of this compound and its potential therapeutic applications in diseases where dysregulation of SOCE is implicated.

References

The Role of MRS1845 in Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium (Ca²⁺) signaling in a wide variety of cell types. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER Ca²⁺ levels, STIM1 undergoes conformational changes and oligomerization, leading to its translocation to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, resulting in a sustained influx of extracellular Ca²⁺ into the cell. This influx is critical for a diverse array of cellular functions, including gene expression, cell proliferation, and immune responses.

Given the central role of SOCE in cellular physiology, its dysregulation has been implicated in numerous pathologies, making the components of the SOCE machinery, particularly the Orai1 channel, attractive targets for therapeutic intervention. MRS1845 has emerged as a small molecule inhibitor of SOCE. This technical guide provides an in-depth overview of the role of this compound in SOCE, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.

This compound: A Dihydropyridine-Based Inhibitor of Store-Operated Calcium Entry

This compound, a derivative of the dihydropyridine (DHP) class of compounds, has been identified as an inhibitor of SOCE. While DHPs are classically known as L-type voltage-gated Ca²⁺ channel blockers, this compound exhibits inhibitory activity against store-operated Ca²⁺ channels.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on SOCE has been characterized in different cell lines, with some variability in the reported efficacy. Its activity against L-type Ca²⁺ channels has also been quantified, providing insight into its selectivity profile.

| Cell Line | Method | Parameter | Value | Reference |

| HL-60 | Calcium imaging | IC₅₀ | 1.7 µM | [1] |

| HEK293 | Calcium add-back assay | % inhibition at 50 µM | ~50% | |

| - | L-type Ca²⁺ channel inhibition | IC₅₀ | 2.1 µM | [1] |

Note: The potency of this compound in HEK293 cells appears to be lower than in HL-60 cells, and solubility issues have been reported at higher concentrations.[1] Further studies are required to establish a comprehensive profile of its activity across a wider range of cell types and against different Orai isoforms.

Signaling Pathway of Store-Operated Calcium Entry

The canonical SOCE pathway involves a series of well-orchestrated molecular events, from the detection of ER Ca²⁺ depletion to the influx of extracellular Ca²⁺.

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Mechanism of Action of this compound

This compound is classified as an Orai1 inhibitor.[2] While the precise binding site and the detailed molecular mechanism of inhibition are still under investigation, it is understood to act directly on the Orai1 channel to block Ca²⁺ influx. The effect of this compound on the upstream events of SOCE, such as STIM1 oligomerization and puncta formation, has not been extensively characterized.

Caption: Proposed mechanism of action of this compound on the Orai1 channel.

Experimental Protocols

The investigation of this compound's role in SOCE employs several key experimental techniques. Below are detailed methodologies for two of the most common assays.

Calcium Imaging Using Fura-2 AM

This protocol is widely used to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion and SOCE inhibition.

Materials:

-

Cells of interest (e.g., HL-60, HEK293)

-

Culture medium

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without Ca²⁺

-

Thapsigargin (or another SERCA inhibitor)

-

This compound

-

Fluorescence imaging system with dual-wavelength excitation (340/380 nm) and emission at ~510 nm

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.

-

-

Calcium Measurement (Calcium Add-back Protocol):

-

Mount the dish/coverslip on the fluorescence imaging system.

-

Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (F340/F380).

-

Add thapsigargin (e.g., 1-2 µM) in Ca²⁺-free HBSS to deplete ER Ca²⁺ stores, which will cause a transient increase in [Ca²⁺]i.

-

Once the [Ca²⁺]i returns to baseline, perfuse the cells with HBSS containing Ca²⁺ (e.g., 1-2 mM). The subsequent rise in [Ca²⁺]i represents SOCE.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time before the re-addition of extracellular Ca²⁺.

-

-

Data Analysis:

-

The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm is calculated over time.

-

The SOCE response is typically quantified as the peak increase in the F340/F380 ratio or the area under the curve after the re-addition of Ca²⁺.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the SOCE response compared to the vehicle control.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the Ca²⁺ release-activated Ca²⁺ current (Icrac) through Orai1 channels.

Materials:

-

Cells expressing Orai1 and STIM1

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (e.g., containing in mM: 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 5 glucose; pH 7.2)

-

Internal solution (e.g., containing in mM: 120 Cs-glutamate, 3 MgCl₂, 20 BAPTA or 10 EGTA, 10 HEPES; pH 7.2) to passively deplete ER stores.

-

This compound

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the membrane potential at 0 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to monitor the development of Icrac as the ER stores are depleted by the chelator in the pipette.

-

Once a stable Icrac is established, perfuse the cell with the external solution containing this compound at the desired concentration.

-

Record the inhibition of Icrac over time.

-

-

Data Analysis:

-

The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured to quantify Icrac.

-

The percentage of inhibition by this compound is calculated by comparing the current amplitude before and after drug application.

-

Experimental Workflow for Screening SOCE Inhibitors

A typical workflow for identifying and characterizing SOCE inhibitors like this compound involves a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.

Caption: A generalized workflow for the discovery and characterization of SOCE inhibitors.

Conclusion and Future Directions

This compound represents a valuable tool compound for studying the physiological and pathological roles of store-operated calcium entry. Its dihydropyridine scaffold provides a unique chemical starting point for the development of more potent and selective Orai1 inhibitors. However, several key areas require further investigation to fully elucidate its therapeutic potential.

-

Selectivity Profiling: A comprehensive analysis of this compound's activity against all three Orai isoforms (Orai1, Orai2, and Orai3) is crucial to understand its selectivity and potential off-target effects within the Orai family.

-

Mechanism of Inhibition: High-resolution structural studies, such as cryo-electron microscopy, could reveal the precise binding site of this compound on the Orai1 channel, providing invaluable insights for structure-based drug design.

-

Effect on STIM1 Dynamics: Investigating the impact of this compound on STIM1 oligomerization and its translocation to ER-PM junctions will clarify whether its mechanism is solely at the level of the Orai1 channel or if it also affects upstream signaling events.

-

In Vivo Efficacy: Preclinical studies in animal models of diseases where SOCE is dysregulated are necessary to evaluate the therapeutic efficacy and safety profile of this compound and its analogs.

References

MRS1845: An In-depth Technical Guide to its Effects on Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a synthetic dihydropyridine derivative that has been identified as a potent inhibitor of store-operated calcium entry (SOCE), a fundamental process in cellular calcium signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on calcium signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in modulating cellular calcium levels.

Mechanism of Action: Inhibition of Store-Operated Calcium Entry via ORAI1

This compound's primary mechanism of action is the inhibition of store-operated calcium (SOC) channels, with a specific target being the ORAI1 protein, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel.

Store-operated calcium entry is a crucial mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) and for generating sustained calcium signals that regulate a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The process is initiated by the depletion of calcium from the ER, which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1 channels in the plasma membrane, leading to an influx of extracellular calcium into the cell.

This compound exerts its inhibitory effect by acting on the ORAI1 channel, thereby blocking this influx of calcium. While it is a potent inhibitor of SOCE, it is important to note that this compound also exhibits inhibitory activity towards L-type voltage-gated calcium channels, indicating a degree of non-selectivity.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Value | Cell Line | Assay |

| IC₅₀ (SOCE Inhibition) | 1.7 µM | HL-60 | Thapsigargin-induced calcium influx |

| IC₅₀ (L-type VGCC Inhibition) | 2.1 µM | Not Specified | Not Specified |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. SOCE (Store-Operated Calcium Entry) VGCC (Voltage-Gated Calcium Channel)

Signaling Pathway and Experimental Workflow Diagrams

Store-Operated Calcium Entry (SOCE) Signaling Pathway

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway inhibited by this compound.

Experimental Workflow for Measuring SOCE Inhibition

Caption: A typical experimental workflow for quantifying the inhibitory effect of this compound on SOCE.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2 AM Calcium Imaging

This protocol describes a method to quantify the inhibitory effect of this compound on SOCE in a cell line such as HEK293.

1. Materials and Reagents:

-

HEK293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM glucose, pH 7.4

-

Calcium-free HBS: HBS without CaCl₂ and supplemented with 1 mM EGTA

-

Thapsigargin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

2. Cell Preparation:

-

Seed HEK293 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

3. Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution:

-

Dissolve Fura-2 AM in DMSO to make a 1 mM stock solution.

-

In a separate tube, mix an equal volume of 20% Pluronic F-127 in DMSO with the Fura-2 AM stock solution.

-

Dilute this mixture in serum-free DMEM to a final Fura-2 AM concentration of 2-5 µM.

-

-

Aspirate the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

4. Measurement of SOCE:

-

Replace the HBS with calcium-free HBS containing 1 mM EGTA.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation) at an emission of ~510 nm for a few minutes.

-

To deplete the ER calcium stores, add thapsigargin (final concentration 1-2 µM) to the wells and continue to record the fluorescence ratio. An increase in the ratio indicates the release of calcium from the ER.

-

Once the fluorescence ratio has reached a stable plateau (indicating complete store depletion), add different concentrations of this compound (prepared in calcium-free HBS) to the respective wells and incubate for 5-10 minutes. A vehicle control (DMSO) should also be included.

-

To initiate SOCE, add CaCl₂ to each well to a final concentration of 2 mM.

-

Record the subsequent increase in the fluorescence ratio, which represents the influx of extracellular calcium through store-operated channels.

5. Data Analysis:

-

The magnitude of SOCE is typically calculated as the difference between the peak fluorescence ratio after the addition of CaCl₂ and the baseline ratio before its addition.

-

Plot the percentage of SOCE inhibition against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for SOCE inhibition.

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of store-operated calcium entry. Its ability to block SOCE allows researchers to probe the involvement of this pathway in various cellular processes. For instance, this compound has been utilized to demonstrate the necessity of ORAI1-mediated SOCE for the maturation and matrix mineralization of osteoprogenitors in mineralized collagen glycosaminoglycan (MC-GAG) scaffolds.

In the context of drug development, molecules that modulate SOCE are of significant interest for a range of therapeutic areas, including inflammatory and autoimmune diseases, as well as certain cancers where calcium signaling is dysregulated. While the lack of high selectivity of this compound may limit its direct therapeutic potential, it remains a crucial reference compound for the development of more specific ORAI1 inhibitors.

Conclusion

This compound is a key chemical probe for the study of store-operated calcium entry. Its inhibitory action on ORAI1 channels provides a means to dissect the intricate roles of calcium signaling in cellular function. This guide has provided a detailed overview of its mechanism, quantitative properties, and practical experimental protocols to facilitate its effective use in research and drug discovery endeavors. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of calcium homeostasis and the development of novel therapeutic strategies targeting calcium signaling pathways.

An In-depth Technical Guide to MRS1845: A Selective Inhibitor of Store-Operated Calcium Entry

An Important Clarification on the Molecular Target of MRS1845

Initial interest in this compound may stem from a variety of research contexts. It is important to clarify at the outset that while the "MRS" nomenclature is common for compounds targeting purinergic receptors, this compound is not an A2B adenosine receptor antagonist. Comprehensive scientific literature identifies this compound as a selective inhibitor of store-operated calcium (SOC) channels, with its primary molecular target being the ORAI1 calcium channel, a key component of the calcium release-activated calcium (CRAC) channel complex. This guide will focus on the discovery, mechanism of action, and experimental application of this compound in its confirmed role as a SOCE/ORAI1 inhibitor. Confusion may arise from similarly named compounds, such as MRS1754, which is a known A2B adenosine receptor antagonist.

Discovery and Development

This compound, chemically known as N-propargylnitrendipine, was first described in a 2003 study by Harper et al. as part of a series of 1,4-dihydropyridine (DHP) derivatives investigated for their ability to inhibit capacitative calcium entry.[1] The study aimed to develop selective inhibitors of store-operated calcium (SOC) channels by modifying the structure of existing DHP L-type calcium channel blockers.

The rationale was that N-substitution on the dihydropyridine ring could reduce activity at L-type calcium channels while retaining or enhancing activity at SOC channels. This effort led to the identification of this compound as a potent inhibitor of SOC channels in leukemic HL-60 cells, demonstrating an IC50 of 1.7 μM.[1] This discovery positioned this compound as a valuable pharmacological tool for investigating the physiological and pathological roles of store-operated calcium entry.

Pharmacological Data

The primary pharmacological activity of this compound is the inhibition of store-operated calcium entry through the ORAI1 channel. The following table summarizes the key quantitative data associated with its activity.

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 1.7 μM | HL-60 cells (leukemia) | [1] |

| Concentration for effective SOCE inhibition | 10 μM | Human Aortic Smooth Muscle Cells (HAoSMCs) | |

| Concentration for effective SOCE inhibition | 10 μM | Ovary Carcinoma Cells |

Mechanism of Action: The SOCE Pathway

Store-operated calcium entry is a crucial signaling mechanism in non-excitable cells that is activated following the depletion of calcium from the endoplasmic reticulum (ER). This process is mediated by two key proteins: STIM1, an ER-resident calcium sensor, and ORAI1, a highly selective calcium channel in the plasma membrane. This compound exerts its inhibitory effect by acting on the ORAI1 channel.

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This compound is primarily used in cell-based assays to probe the function of ORAI1-mediated calcium entry. The most common method is intracellular calcium imaging using a ratiometric fluorescent dye like Fura-2 AM.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes a typical experiment to measure the effect of this compound on SOCE in a cultured cell line (e.g., HAoSMCs, ovary carcinoma cells).

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBS) containing CaCl2 (e.g., 2 mM)

-

Ca2+-free HBS (containing EGTA, e.g., 0.5 mM)

-

Thapsigargin (SERCA inhibitor)

-

This compound stock solution (in DMSO)

-

Fluorescence imaging system capable of ratiometric measurement (e.g., 340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

-

Wash cells once with HBS.

-

Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for ~20-30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of the fluorescence microscope in a perfusion chamber.

-

Perfuse the cells with HBS containing CaCl2 and record a stable baseline of the Fura-2 fluorescence ratio (F340/F380).

-

To deplete ER calcium stores, switch the perfusion to Ca2+-free HBS containing 1 µM thapsigargin. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER, followed by a return to a lower plateau.

-

During this store depletion phase, introduce this compound (e.g., at a final concentration of 10 µM) or vehicle (DMSO) into the perfusate.

-

To measure SOCE, switch the perfusion back to HBS containing CaCl2 (and the respective inhibitor or vehicle).

-

The subsequent rise in the F340/F380 ratio represents store-operated calcium entry.

-

-

Data Analysis:

-

Quantify the SOCE response by measuring the peak increase in the F340/F380 ratio after re-addition of extracellular Ca2+.

-

Compare the response in this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

-

Caption: Experimental workflow for assessing the effect of this compound on SOCE.

Applications in Research

As a selective inhibitor, this compound serves as a critical tool for elucidating the role of ORAI1-mediated SOCE in various biological processes. Its application has been pivotal in studies demonstrating that enhanced SOCE contributes to:

-

Vascular Calcification: Upregulation of ORAI1 and STIM1 in aortic smooth muscle cells by high phosphate levels leads to increased SOCE, which drives osteo-chondrogenic signaling. This compound was shown to disrupt these effects.

-

Cancer Progression: In ovary carcinoma cells, placental growth factor (PlGF) upregulates ORAI1 and STIM1, leading to increased SOCE and subsequent upregulation of HIF1α, a key factor in tumor growth. This compound significantly blunted this PlGF-induced effect.

The logical relationship for using this compound as a research tool is straightforward.

Caption: Logical framework for using this compound in research.

Conclusion

This compound is a selective and valuable pharmacological inhibitor of the ORAI1 store-operated calcium channel. Developed from a 1,4-dihydropyridine scaffold, it provides researchers with a crucial tool to investigate the multifaceted roles of SOCE in health and disease. Its utility has been demonstrated in fields ranging from cardiovascular research to oncology, helping to dissect complex signaling pathways and identify potential new therapeutic targets. Proper application, following detailed experimental protocols, is essential for generating robust and reliable data on the function of ORAI1-mediated calcium signaling.

References

MRS1845: A Technical Guide to its Application in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a selective inhibitor of store-operated calcium (SOC) channels, demonstrating a significant inhibitory effect on the ORAI1 calcium channel with an IC50 of 1.7 μM. Its utility in cardiovascular research lies in its ability to modulate store-operated Ca2+ entry (SOCE), a critical signaling pathway implicated in the pathophysiology of various cardiovascular conditions, including vascular calcification and pulmonary arterial hypertension. This technical guide provides an in-depth overview of the applications of this compound in cardiovascular studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data

The following table summarizes the key quantitative data for this compound in cardiovascular-related studies.

| Parameter | Value | Cell Type | Experimental Context | Reference |

| IC50 | 1.7 μM | Not specified | Inhibition of store-operated calcium (SOC) channels | [1][2] |

| Working Concentration | 10 μM | Human Aortic Smooth Muscle Cells (HAoSMCs) | Inhibition of β-glycerophosphate-induced SOCE and osteo-/chondrogenic signaling | [2] |

| Working Concentration | 10 μM | Ovary Carcinoma Cells | Abrogation of Placental Growth Factor (PlGF)-induced increase in SOCE | [3] |

| Working Concentration | 10 μM | Human Aortic Smooth Muscle Cells (HAoSMCs) | Blunting of glucose-induced upregulation of CBFA1 and MSX2 transcript levels | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting ORAI1, the pore-forming subunit of the store-operated calcium (SOC) channel. Depletion of calcium stores in the endoplasmic/sarcoplasmic reticulum (ER/SR) is sensed by STIM1, an ER/SR membrane protein. This triggers the translocation and aggregation of STIM1 near the plasma membrane, where it directly interacts with and activates ORAI1 channels, leading to an influx of extracellular calcium. This process is known as store-operated calcium entry (SOCE).

In vascular smooth muscle cells (VSMCs), the influx of Ca2+ through ORAI1 channels activates various downstream signaling pathways that are crucial for cellular processes like proliferation, migration, and differentiation. One of the key pathways involves the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in VSMC proliferation and migration, which are critical events in vascular remodeling and the pathogenesis of atherosclerosis and hypertension.[5][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-mediated inhibition of SOCE and downstream effects.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2

This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) to assess SOCE in cultured cells, such as Human Aortic Smooth Muscle Cells (HAoSMCs).

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 20 mM HEPES, pH 7.4

-

Ca2+-free HBS (containing 1 mM EGTA)

-

Thapsigargin (SERCA inhibitor)

-

This compound

-

Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Plate HAoSMCs on glass coverslips or in a 96-well plate and grow to 70-80% confluency.

-

Fura-2 Loading:

-

Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 loading solution for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

-

Measurement of SOCE:

-

Mount the coverslip onto the perfusion chamber of the fluorescence imaging system or place the 96-well plate in the reader.

-

Perfuse the cells with Ca2+-free HBS for 5 minutes to establish a baseline.

-

Deplete intracellular Ca2+ stores by adding 1 µM thapsigargin to the Ca2+-free HBS and perfuse for 5-10 minutes.

-

To initiate SOCE, switch the perfusion to HBS containing 2 mM CaCl2.

-

Record the Fura-2 fluorescence ratio (F340/F380) throughout the experiment.

-

-

Inhibition with this compound:

-

To test the effect of this compound, pre-incubate the Fura-2 loaded cells with 10 µM this compound in HBS for 15-30 minutes before starting the SOCE measurement.

-

Maintain the presence of 10 µM this compound throughout the SOCE protocol.

-

-

Data Analysis:

-

The change in the F340/F380 ratio is proportional to the change in [Ca2+]i.

-

Quantify the SOCE as the peak increase in the F340/F380 ratio upon re-addition of extracellular Ca2+.

-

Experimental Workflow for SOCE Measurement

Caption: Workflow for measuring store-operated calcium entry (SOCE) with and without this compound.

Western Blotting for ORAI1 and STIM1

This protocol outlines the procedure for detecting the protein expression levels of ORAI1 and STIM1 in cell lysates.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ORAI1 and STIM1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ORAI1 and STIM1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Alizarin Red S Staining for Vascular Calcification

This protocol is used to detect calcium deposits in cultured vascular smooth muscle cells as an indicator of in vitro calcification.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)

-

Distilled water

Procedure:

-

Cell Culture and Treatment: Culture HAoSMCs and induce calcification by treating with pro-calcific stimuli (e.g., high phosphate or β-glycerophosphate) in the presence or absence of this compound.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

-

Staining:

-

Add the Alizarin Red S solution to each well to cover the cell monolayer.

-

Incubate for 5 minutes at room temperature.

-

Remove the staining solution and wash the cells four times with distilled water.

-

-

Visualization and Quantification:

-

Visualize the red-orange calcium deposits under a microscope.

-

For quantification, the stain can be extracted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of store-operated calcium entry and the ORAI1 channel in cardiovascular physiology and pathology. Its selectivity allows for the targeted dissection of signaling pathways involved in processes such as vascular smooth muscle cell proliferation, migration, and calcification. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their cardiovascular studies. Further research into the in vivo efficacy and safety of this compound and similar ORAI1 inhibitors may pave the way for novel therapeutic strategies for a range of cardiovascular diseases.

References

- 1. Exploring molecular profiles of calcification in aortic vascular smooth muscle cells and aortic valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 3. webpath.med.utah.edu [webpath.med.utah.edu]

- 4. hellobio.com [hellobio.com]

- 5. ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcineurin-NFAT signaling is involved in phenylephrine-induced vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of MRS1845

A Note to the Reader: Initial research indicates a common point of confusion regarding the primary target of MRS1845. This guide will clarify that this compound is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 protein, and is not a P2Y1 receptor antagonist. To provide comprehensive information for researchers interested in purinergic signaling, this document will also detail the pharmacology of established P2Y1 receptor antagonists and the associated signaling pathways.

Part 1: The Chemical and Pharmacological Profile of this compound

This compound is a dihydropyridine derivative recognized for its potent and selective inhibition of store-operated calcium entry (SOCE).[1][2] This process is a critical mechanism for calcium signaling in numerous cell types.

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 3-ethyl 5-methyl 4-(3-nitrophenyl)-2,6-dimethyl-1-(prop-2-yn-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Molecular Formula | C21H22N2O6 | [2][3] |

| Molecular Weight | 398.41 g/mol | [2][3] |

| CAS Number | 544478-19-5 | [2][3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [2] |

| SMILES | O=C(C1=C(C)N(CC#C)C(C)=C(C(OC)=O)C1C2=CC=CC(--INVALID-LINK--=O)=C2)OCC | [2] |

This compound is characterized by its inhibitory action on SOC channels, with a noted selectivity for the ORAI1 component.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.7 µM | HL-60 cells | [1][2][3] |

| Target | Store-operated calcium (SOC) channels; ORAI1 | [1][2] | |

| Mechanism of Action | Inhibition of capacitative Ca2+ influx | HL-60 cells | [3] |

Store-operated calcium entry is a fundamental process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular calcium. This process is mediated by the interaction of STIM1, an ER-resident calcium sensor, and ORAI1, a highly selective calcium channel in the plasma membrane. This compound exerts its inhibitory effect by targeting the ORAI1 channel, thereby blocking this influx.

Inhibition of Capacitative Calcium Entry in HL-60 Cells

-

Objective: To determine the IC50 of this compound for the inhibition of store-operated calcium entry.

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Methodology:

-

HL-60 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium.

-

Extracellular calcium is then reintroduced, and the subsequent rise in intracellular calcium due to SOCE is measured using fluorescence spectroscopy.

-

The experiment is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the calcium influx (IC50).

-

Part 2: P2Y1 Receptor Antagonism - A Review of Established Antagonists

While this compound is not a P2Y1 receptor antagonist, this area of research is critical for understanding platelet aggregation, neurotransmission, and other physiological processes.[4][5][6] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[5][6]

Several nucleotide derivatives have been developed as potent and selective antagonists of the P2Y1 receptor.

| Compound | Ki / IC50 | Receptor Specificity | Reference |

| MRS2500 | 0.95 nM (EC50) | Selective P2Y1 Antagonist | [7] |

| MRS2279 | 13 nM (Ki) | Selective P2Y1 Antagonist | [8] |

| MRS2179 | 84 nM (Ki) | Selective P2Y1 Antagonist | [8] |

Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq/11 family of G proteins.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium.[6] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[6]

Radioligand Binding Assay for P2Y1 Receptor

-

Objective: To determine the binding affinity (Ki) of antagonist compounds for the P2Y1 receptor.

-

Radioligand: [3H]MRS2279, a high-affinity P2Y1 receptor antagonist radioligand.[8]

-

Methodology:

-

Membranes are prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells or 1321N1 astrocytoma cells).[8]

-

The membranes are incubated with a fixed concentration of [3H]MRS2279 and varying concentrations of the unlabeled antagonist being tested.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Competition binding curves are generated, and the Ki value for the test compound is calculated using the Cheng-Prusoff equation.

-

Functional Assay: Calcium Mobilization

-

Objective: To measure the functional antagonism of the P2Y1 receptor.

-

Methodology:

-

Cells endogenously or recombinantly expressing the P2Y1 receptor are loaded with a calcium-sensitive dye.

-

The cells are stimulated with a P2Y1 receptor agonist, such as ADP or 2-MeSADP.

-

The resulting increase in intracellular calcium is measured.

-

To test for antagonism, cells are pre-incubated with the antagonist compound before the addition of the agonist, and the inhibition of the calcium response is quantified.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. MRS-1845 Datasheet DC Chemicals [dcchemicals.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary In Vitro Studies of MRS1845

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 has emerged as a noteworthy small molecule in the study of cellular calcium signaling. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, focusing on its role as a selective inhibitor of store-operated calcium (SOC) channels, with a specific emphasis on the ORAI1 protein. The following sections detail the quantitative data from initial studies, provide in-depth experimental protocols, and visualize the key signaling pathways and experimental workflows.

Core Concepts: Store-Operated Calcium Entry and the Role of this compound

Store-operated calcium entry (SOCE) is a crucial mechanism for regulating intracellular calcium (Ca²⁺) levels in a wide variety of cell types. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER Ca²⁺, STIM1 undergoes a conformational change, translocates to the plasma membrane, and activates the ORAI1 channel, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel. This activation leads to a sustained influx of extracellular Ca²⁺, which is vital for numerous cellular functions, including gene expression, proliferation, and immune responses.

This compound is a dihydropyridine derivative that has been identified as a selective inhibitor of SOCE. Its primary mechanism of action is the inhibition of the ORAI1 channel, thereby blocking the sustained Ca²⁺ influx that follows ER store depletion.

Quantitative Data Presentation

The primary quantitative data for this compound from preliminary in vitro studies is its half-maximal inhibitory concentration (IC₅₀) for the inhibition of capacitative calcium influx. The seminal study by Harper et al. (2003) established the potency of this compound in leukemic HL-60 cells.[1]

| Compound | Target/Assay | Cell Line | IC₅₀ (μM) | Reference |

| This compound | Capacitative Calcium Influx | HL-60 | 1.7 | Harper et al., 2003[1] |

| N-Methylnitrendipine (MRS 1844) | Capacitative Calcium Influx | HL-60 | 2.6 | Harper et al., 2003[1] |

| Dihydropyridine with m-nitro-4-phenyl group | Capacitative Calcium Influx | HL-60 | 3-6 | Harper et al., 2003[1] |

| Dihydropyridine with p-nitro-4-phenyl group | Capacitative Calcium Influx | HL-60 | 3-6 | Harper et al., 2003[1] |

| Dihydropyridine with m-trifluoromethyl-4-phenyl group | Capacitative Calcium Influx | HL-60 | 3-6 | Harper et al., 2003[1] |

Signaling Pathways

To understand the context of this compound's action, it is essential to visualize the signaling pathways it modulates.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

This pathway illustrates the sequence of events leading to the activation of ORAI1 and the subsequent influx of calcium, which is the process inhibited by this compound.

P2Y1 Receptor Signaling Pathway in Platelets

Given the role of calcium signaling in platelet activation, understanding the P2Y1 receptor pathway is relevant. P2Y1 receptor activation contributes to the initial phase of platelet aggregation, a process dependent on intracellular calcium mobilization.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following protocols are based on standard methods used in the field and are adapted from the information available in the cited literature.

Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) Inhibition by this compound using Fura-2 AM

Objective: To quantify the inhibitory effect of this compound on SOCE in a suspension of cultured cells (e.g., HL-60).

Materials:

-

HL-60 cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin (SERCA pump inhibitor)

-

This compound stock solution (in DMSO)

-

Cuvette-based fluorometer with dual-wavelength excitation capabilities (e.g., 340/380 nm)

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest HL-60 cells and resuspend them in Ca²⁺-containing HBSS at a density of 1-2 x 10⁶ cells/mL.

-

Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

After incubation, wash the cells twice with Ca²⁺-containing HBSS to remove extracellular Fura-2 AM.

-

Resuspend the cells in Ca²⁺-free HBSS.

-

-

Fluorometric Measurement:

-

Transfer an aliquot of the Fura-2-loaded cell suspension to a quartz cuvette with continuous stirring at 37°C in the fluorometer.

-

Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

To deplete the ER Ca²⁺ stores, add thapsigargin (e.g., 1 µM final concentration) to the cuvette. An initial transient increase in the F340/F380 ratio will be observed due to Ca²⁺ release from the ER.

-

Once the fluorescence ratio returns to a stable, elevated baseline, add this compound at the desired final concentration and incubate for a few minutes.

-

Initiate SOCE by adding CaCl₂ to the cuvette to a final concentration of 1-2 mM.

-

Record the subsequent increase in the F340/F380 ratio, which represents Ca²⁺ influx through store-operated channels.

-

-

Data Analysis:

-

The magnitude of SOCE is determined by the peak increase in the F340/F380 ratio after the addition of CaCl₂.

-

Calculate the percentage of inhibition by comparing the SOCE in the presence of this compound to the vehicle control (DMSO).

-

Generate a dose-response curve by testing a range of this compound concentrations to determine the IC₅₀ value.

-

Experimental Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for MRS1845: A Selective Store-Operated Calcium Entry (SOCE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, demonstrating specific activity against the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel. By blocking the influx of extracellular calcium following the depletion of intracellular stores, this compound serves as a valuable tool for investigating the physiological and pathological roles of store-operated calcium entry (SOCE). These application notes provide detailed protocols for the utilization of this compound in cell-based assays, quantitative data on its inhibitory activity, and visual diagrams of the relevant signaling pathway and experimental workflow.

Quantitative Data for this compound

The inhibitory activity of this compound on store-operated calcium entry has been characterized in various cellular models. The key quantitative data are summarized in the table below for easy reference and comparison.

| Parameter | Value | Cell Line | Notes | Reference |

| IC₅₀ | 1.7 µM | HL-60 cells | Half-maximal inhibitory concentration against capacitative calcium influx. | [1][2] |

| Working Concentration | 10 µM | Aortic Smooth Muscle Cells, Ovary Carcinoma Cells | Concentration shown to virtually disrupt and significantly decrease SOCE. | [1] |

| Working Concentration | 15 µM | PC12 cells | This concentration significantly increased cell viability and decreased apoptotic cell death in a model of MPP(+) injury. | [3][4] |

Signaling Pathway and Mechanism of Action

Store-operated calcium entry is a crucial signaling mechanism that is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1 (Stromal Interaction Molecule 1). Upon activation, STIM1 translocates to ER-plasma membrane junctions where it directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca²⁺ into the cytosol, which is essential for replenishing ER calcium stores and modulating a wide array of cellular functions. This compound exerts its inhibitory effect by directly blocking the ORAI1 channel, thereby preventing this influx of calcium.

Caption: STIM1-ORAI1 signaling pathway for store-operated calcium entry (SOCE) and the inhibitory action of this compound.

Experimental Protocols

A. Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.

-

Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM.

-

Calculation: The molecular weight of this compound is 398.41 g/mol . To make a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

-

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

B. In Vitro Assay: Measuring SOCE Inhibition using the Calcium Re-addition Protocol

This protocol details a common method to measure SOCE in adherent cells using a fluorescent calcium indicator, such as Fura-2 AM, and a fluorescence plate reader or microscope.

Materials:

-

Adherent cells of interest (e.g., HEK293, HeLa, PC12)

-

Black, clear-bottom 96-well microplates

-

This compound (stock solution in DMSO)

-

Thapsigargin (e.g., 1 µM stock in DMSO)

-

Fura-2 AM (e.g., 1 mg/mL stock in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Calcium-Free Buffer (e.g., HBSS without Ca²⁺): Containing NaCl, KCl, MgCl₂, Glucose, and HEPES at pH 7.4.

-

Calcium-Containing Buffer (e.g., HBSS with Ca²⁺): Calcium-Free Buffer supplemented with CaCl₂ (e.g., 2 mM final concentration).

Workflow Diagram:

Caption: Experimental workflow for the calcium re-addition assay to measure SOCE inhibition by this compound.

Step-by-Step Protocol:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 1-5 µM) in Calcium-Containing Buffer. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization.

-

Remove the culture medium from the cells and wash once with Calcium-Containing Buffer.

-

Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing:

-

Gently aspirate the loading solution.

-

Wash the cells twice with Calcium-Free Buffer to remove extracellular dye.

-

Add 100 µL of Calcium-Free Buffer to each well.

-

-

Inhibitor Incubation:

-

Prepare serial dilutions of this compound in Calcium-Free Buffer. A typical concentration range to test would be 0.1 µM to 30 µM to generate a dose-response curve. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).

-

Add the this compound dilutions or vehicle to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Store Depletion and Measurement:

-

Place the plate in a fluorescence microplate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at ~510 nm.

-

Begin recording the baseline fluorescence ratio (F340/F380).

-

After establishing a stable baseline, add thapsigargin to all wells to a final concentration of 1 µM to irreversibly inhibit the SERCA pump and deplete ER calcium stores. This will cause an initial rise in cytosolic calcium due to leakage from the ER.

-

Continue recording until the fluorescence ratio returns to a stable plateau.

-

-

Calcium Re-addition and SOCE Measurement:

-

Initiate SOCE by adding a concentrated CaCl₂ solution to each well to achieve a final extracellular concentration of 2 mM.

-

Immediately continue recording the fluorescence ratio. A sharp increase in the F340/F380 ratio in the vehicle-treated wells indicates calcium influx through store-operated channels.

-

The peak or integrated area of this second calcium rise is the measure of SOCE.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

Quantify SOCE by measuring the peak height or the area under the curve of the calcium signal following calcium re-addition.

-

Compare the SOCE signal in this compound-treated wells to the vehicle control wells to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the this compound concentration to calculate the IC₅₀ value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Inhibition of store-operated calcium entry attenuates MPP(+)-induced oxidative stress via preservation of mitochondrial function in PC12 cells: involvement of Homer1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Store-Operated Calcium Entry Attenuates MPP+-Induced Oxidative Stress via Preservation of Mitochondrial Function in PC12 Cells: Involvement of Homer1a | PLOS One [journals.plos.org]

Recommended Concentration of MRS1845 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1845, also known as N-propargylnitrendipine, has been identified as an inhibitor of store-operated calcium entry (SOCE) with a reported half-maximal inhibitory concentration (IC50) of 1.7 µM in human leukemia HL-60 cells. It is important to note that this compound also exhibits inhibitory activity against L-type voltage-gated calcium channels with a similar potency (IC50 = 2.1 µM), indicating a lack of selectivity. These application notes provide a summary of the available data on this compound and detailed protocols for its use in cell culture experiments to study its effects on SOCE.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in many cell types, where the depletion of Ca²⁺ from the endoplasmic reticulum (ER) triggers the opening of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane, primarily formed by ORAI1 proteins. The activation of these channels is mediated by the stromal interaction molecule (STIM1), an ER Ca²⁺ sensor. Dysregulation of SOCE has been implicated in various diseases, making its pharmacological modulation a key area of research.

This compound is a dihydropyridine derivative that has been characterized as an inhibitor of SOCE. This document outlines the recommended concentrations for its use in cell culture and provides detailed experimental protocols for its application and the assessment of its effects on intracellular Ca²⁺ dynamics.

Data Presentation

The following table summarizes the quantitative data available for this compound.

| Compound | Target | Cell Line | IC50 | Reference |

| This compound | Store-Operated Calcium Entry (SOCE) | HL-60 | 1.7 µM | [Harper et al., 2003] |

| This compound | L-type Voltage-Gated Calcium Channels | Not Specified | 2.1 µM | [Side-by-side comparison..., 2024] |

Signaling Pathway

The following diagram illustrates the canonical store-operated calcium entry (SOCE) pathway and the putative point of inhibition by this compound.

Figure 1: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Protocols

Cell Culture

HL-60 Human Promyelocytic Leukemia Cells

-

Growth Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Centrifuge cells at a low speed (e.g., 150 x g for 5 minutes) and resuspend in fresh medium.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced artifacts.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is based on the methodology described for measuring capacitative calcium entry in HL-60 cells using the ratiometric calcium indicator Fura-2 AM.

Materials:

-

HL-60 cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin

-

This compound

-

Fluorescence plate reader or microscope capable of ratiometric Ca²⁺ imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading with Fura-2 AM:

-

Harvest HL-60 cells by centrifugation (150 x g, 5 minutes) and wash once with HBSS containing Ca²⁺.

-

Resuspend the cells at a density of 1-2 x 10⁶ cells/mL in HBSS with Ca²⁺.

-

Prepare a Fura-2 AM loading solution: Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.

-

Resuspend the cells in HBSS with Ca²⁺ and allow them to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Measurement of Ca²⁺ Influx:

-

Aliquot the Fura-2-loaded cells into the wells of a 96-well plate or onto coverslips for microscopy.

-

Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 10-20 minutes at room temperature.

-

Place the plate or coverslip in the fluorescence imaging system and begin recording the Fura-2 ratio (F340/F380).

-

Establish a stable baseline fluorescence for approximately 1-2 minutes in Ca²⁺-containing HBSS.

-

To deplete intracellular Ca²⁺ stores, add thapsigargin (a SERCA pump inhibitor) to a final concentration of 1-2 µM. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

-

Once the response to thapsigargin has returned to a stable plateau, perfuse the cells with Ca²⁺-free HBSS containing EGTA (0.5 mM) to chelate any remaining extracellular Ca²⁺. This will reveal the extent of store depletion.

-

Finally, reintroduce Ca²⁺-containing HBSS (e.g., 2 mM CaCl₂) to the cells. The subsequent sharp increase in the Fura-2 ratio represents store-operated calcium entry.

-

Continue recording until the signal reaches a new stable plateau.

-

Data Analysis:

-

Calculate the F340/F380 ratio over time.

-

Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio upon re-addition of extracellular Ca²⁺ or by calculating the area under the curve.

-

Compare the SOCE in this compound-treated cells to the vehicle-treated control.

-

Generate a dose-response curve by plotting the percentage of inhibition of SOCE against the concentration of this compound to determine the IC50 value.

Figure 2: Experimental Workflow for Measuring SOCE Inhibition.

Conclusion

This compound can be used as a tool to investigate the role of store-operated calcium entry in various cellular processes. A starting concentration in the range of its IC50 (1.7 µM) is recommended for initial experiments. However, due to its inhibitory effect on L-type voltage-gated calcium channels, appropriate controls are essential, especially in electrically excitable cells. Researchers should carefully consider this off-target effect when interpreting results and may need to employ complementary approaches, such as using more selective SOCE inhibitors or genetic knockdown of ORAI1, to validate findings. The provided protocols offer a framework for the application of this compound in cell culture and the assessment of its impact on intracellular calcium signaling.

Application Notes and Protocols: Preparation of MRS1845 Stock Solution

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of MRS1845, a selective inhibitor of store-operated calcium (SOC) channels.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 398.41 g/mol | [2][3] |

| Molecular Formula | C₂₁H₂₂N₂O₆ | [2][3] |

| Purity | 99.69% | [3] |

| IC₅₀ | 1.7 µM (for capacitative Ca²⁺ influx in HL-60 cells) | [1][2][3] |

| Solubility (DMSO) | ≥ 83.33 mg/mL (209.16 mM) | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator water bath

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound (Calculation: 398.41 g/mol * 0.010 mol/L * 0.001 L = 0.00398 g = 3.98 mg).

-

Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolve the Compound: Close the tube tightly and vortex the solution until the this compound is completely dissolved. If precipitation or difficulty in dissolving is observed, gentle warming or sonication can be used to facilitate dissolution.[1]

-

Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.

Note on Working Solutions:

For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically <0.5%) to prevent cellular toxicity.[4] A negative control using the same final concentration of DMSO should be included in experiments.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [3] |

| 4°C | 2 years | [3] | |

| Stock Solution (in DMSO) | -80°C | 6 months | [1][2] |

| -20°C | 1 month | [1][2] |

Note: It is strongly recommended to avoid repeated freezing and thawing of the stock solution.[4]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for preparing an this compound stock solution.

References

Utilizing MRS1845 to Investigate Store-Operated Calcium Entry in Fluorescence Microscopy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, with a primary target being the ORAI1 protein, a key component of the calcium release-activated calcium (CRAC) channel. With a reported IC50 of 1.7 µM, this compound serves as a valuable pharmacological tool for studying the intricate processes of store-operated calcium entry (SOCE) in a variety of cell types. This document provides detailed application notes and experimental protocols for the utilization of this compound in fluorescence microscopy, a powerful technique for visualizing and quantifying intracellular calcium dynamics and protein localization.

Store-operated calcium entry is a fundamental signaling mechanism initiated by the depletion of calcium from the endoplasmic reticulum (ER), which in turn activates calcium influx across the plasma membrane. This process is critical for a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The activation of Gq-protein coupled receptors, such as the P2Y1 purinergic receptor, triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from the ER, thereby initiating SOCE.

These application notes will guide researchers in employing this compound to dissect the role of SOCE in various signaling pathways using two key fluorescence microscopy techniques: live-cell calcium imaging and immunofluorescence.

Data Presentation

The following tables summarize the key properties of this compound and provide representative quantitative data on its inhibitory effects on SOCE as can be determined by fluorescence microscopy.

Table 1: Properties of this compound

| Property | Value |

| Mechanism of Action | Selective inhibitor of store-operated calcium (SOC) channels |